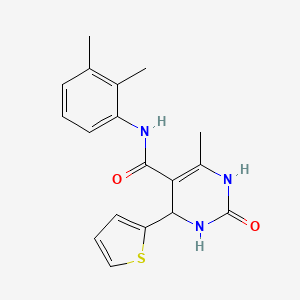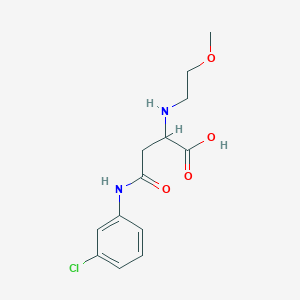
4-(3-Chloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Aplicaciones Científicas De Investigación
Methionine Salvage Pathway and Apoptosis
Research has shown compounds within the methionine salvage pathway, like 4-Methylthio-2-oxobutanoic acid, have the capability to inhibit the growth of several human cell lines in a dose-dependent manner. These compounds are unique in their mechanism, causing apoptosis (cell death) and reducing activity of specific enzymes, suggesting potential therapeutic applications in cancer treatment and understanding cellular apoptosis mechanisms (Tang et al., 2006).
Organophosphorus Insecticide Analysis
Developments in sensitive ELISA (Enzyme-Linked Immunosorbent Assay) techniques for analyzing organophosphorus insecticides in fruit samples show the application of chemical compounds in improving food safety. Haptens closely related to the structure of interest have been synthesized for this purpose, demonstrating the role of such compounds in developing analytical tools for monitoring pesticide residues (Zhang et al., 2008).
Molecular Docking and Medicinal Chemistry
Organotin (IV) derivatives of compounds similar in structure have been synthesized and characterized, illustrating the potential of these chemical frameworks in antimicrobial and anticancer applications. This research underscores the significance of structural analysis and molecular docking studies in designing compounds with specific biological activities (Sirajuddin et al., 2019).
Propiedades
IUPAC Name |
4-(3-chloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-20-6-5-15-11(13(18)19)8-12(17)16-10-4-2-3-9(14)7-10/h2-4,7,11,15H,5-6,8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSXGYXAHKOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

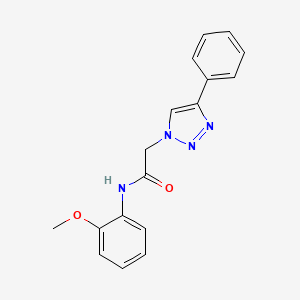
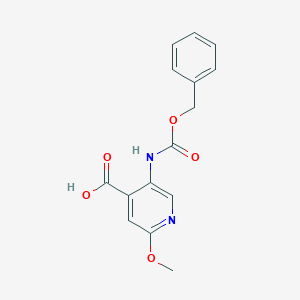
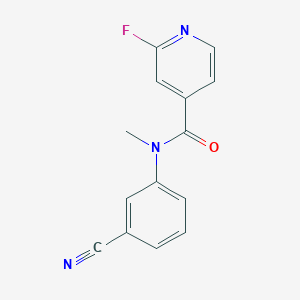
![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)
![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)


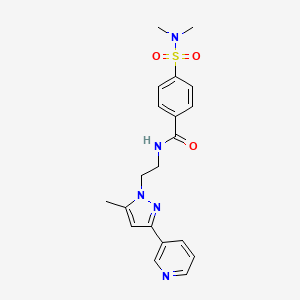
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)
